An In-depth Technical Guide to the Mechanism of Action of [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea (GSK2256294)
An In-depth Technical Guide to the Mechanism of Action of [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea (GSK2256294)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective soluble epoxide hydrolase (sEH) inhibitor, [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea, also known as GSK2256294. This document details the molecular target, downstream signaling pathways, and the resulting anti-inflammatory and vasodilatory effects observed in preclinical and clinical studies. Detailed experimental protocols, quantitative data, and visual representations of the key mechanisms are provided to support further research and development of this compound.
Introduction
GSK2256294 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoates (EETs).[1][2] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and cytoprotective effects.[1][2] The enzyme sEH converts EETs to their less active diol counterparts, dihydroxyeicosatrienoates (DHETs).[1][2] By inhibiting sEH, GSK2256294 stabilizes and increases the bioavailability of EETs, thereby amplifying their therapeutic effects. This mechanism of action has positioned GSK2256294 as a promising therapeutic candidate for a variety of inflammatory and cardiovascular diseases.[1][3]
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
The primary mechanism of action of GSK2256294 is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[3] GSK2256294 binds to the active site of the sEH enzyme, preventing the hydrolysis of EETs to DHETs.[4] This leads to an accumulation of EETs in various tissues and the circulation, enhancing their downstream signaling effects.
In Vitro Inhibitory Activity
GSK2256294 has demonstrated high potency against sEH from multiple species. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar affinity for the human enzyme.
| Species | Enzyme | IC50 (pM) | Reference |
| Human | Recombinant sEH | 27 | [1] |
| Rat | sEH Ortholog | 61 | [1] |
| Murine | sEH Ortholog | 189 | [1] |
Cellular and In Vivo Target Engagement
The inhibitory activity of GSK2256294 has been confirmed in cellular and in vivo models. In human, rat, and mouse whole blood, GSK2256294 effectively inhibits the conversion of 14,15-EET-d11 to 14,15-DHET-d11.[1] Clinical studies have demonstrated a dose-dependent inhibition of sEH activity in humans, with near-maximal inhibition achieved at therapeutic doses.[5]
Downstream Signaling Pathways
The increased levels of EETs resulting from sEH inhibition by GSK2256294 modulate several key signaling pathways, primarily leading to anti-inflammatory and vasodilatory responses.
Anti-Inflammatory Effects via NF-κB Pathway Modulation
A crucial anti-inflammatory mechanism of elevated EETs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. EETs have been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[4] This effect has been observed in TNFα-activated human endothelial cells, where GSK2256294 treatment led to decreased transcription of vascular cell adhesion molecule-1 (VCAM-1) and blocked the adhesion of mononuclear cells to the endothelium.[4]
Vasodilatory Effects
EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs). They induce vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation. The increased bioavailability of EETs following GSK2256294 administration is expected to enhance this vasodilatory response, which is beneficial in conditions characterized by endothelial dysfunction and increased vascular tone.
Preclinical and Clinical Evidence
The mechanism of action of GSK2256294 has been validated in various preclinical and clinical settings.
Preclinical Studies
In a mouse model of cigarette smoke-induced pulmonary inflammation, oral administration of GSK2256294 (5-30 mg/kg, twice daily for two weeks) dose-dependently inhibited the number of total cells, neutrophils, and macrophages in the bronchoalveolar lavage fluid (BALF). It also reduced the levels of the keratinocyte chemoattractant (KC), a potent neutrophil chemoattractant.[1]
Clinical Studies
Multiple clinical trials have investigated the safety, pharmacokinetics, and pharmacodynamics of GSK2256294.
-
Phase I Study (NCT01762774): In healthy male subjects and obese smokers, single escalating doses (2-20 mg) and multiple doses (6 or 18 mg daily for 14 days) of GSK2256294 were well-tolerated.[5] The study demonstrated a dose-dependent and sustained inhibition of sEH enzyme activity.[5]
-
Study in Obese, Prediabetic Individuals (NCT03486223): Treatment with GSK2256294 (10 mg daily for one week) significantly decreased sEH activity in plasma and adipose tissue.[6] While it did not significantly alter insulin sensitivity or blood pressure in this cohort, it did reduce plasma levels of F2-isoprostanes, a marker of oxidative stress.[6]
-
Study in Patients with Aneurysmal Subarachnoid Hemorrhage (NCT03318783): Administration of GSK2256294 (10 mg daily for 10 days) was safe and well-tolerated.[7] It resulted in a significant increase in the serum EET/DHET ratio, indicating effective target engagement.[7]
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (In Vitro)
This protocol describes a common method for determining the in vitro potency of sEH inhibitors.
-
Reagents and Materials:
-
Recombinant human, rat, or murine sEH
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin)
-
Substrate: 14,15-Epoxyeicosatrienoic acid-d11 (14,15-EET-d11)
-
GSK2256294 or other test compounds
-
Quenching solution (e.g., methanol containing an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of GSK2256294 in the assay buffer.
-
In a 96-well plate, add the diluted GSK2256294, a fixed concentration of recombinant sEH, and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, 14,15-EET-d11.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of the product, 14,15-dihydroxyeicosatrienoate-d11 (14,15-DHET-d11), using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of GSK2256294 and determine the IC50 value by fitting the data to a dose-response curve.
-
Measurement of EETs and DHETs in Biological Samples
This protocol outlines a general procedure for the quantification of EETs and DHETs in plasma or tissue homogenates.
-
Sample Preparation:
-
Collect blood in tubes containing an anticoagulant and an sEH inhibitor to prevent ex vivo degradation of EETs.
-
Centrifuge to separate plasma.
-
For tissues, homogenize in a suitable buffer on ice.
-
-
Lipid Extraction:
-
Add an internal standard mixture (deuterated EETs and DHETs) to the sample.
-
Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a modified Bligh-Dyer extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Reconstitute the dried extract in a suitable solvent.
-
Load the sample onto an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the eicosanoids with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Detect and quantify the different regioisomers of EETs and DHETs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Mouse Model of Cigarette Smoke-Induced Pulmonary Inflammation
This protocol describes a model to evaluate the anti-inflammatory effects of GSK2256294 in vivo.
-
Animals:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
-
Cigarette Smoke Exposure:
-
Expose mice to whole-body or nose-only cigarette smoke for a specified duration (e.g., 4-6 cigarettes per day, 5 days a week, for 2-4 weeks). Control animals are exposed to filtered air.
-
-
GSK2256294 Administration:
-
Administer GSK2256294 orally (e.g., by gavage) at various doses (e.g., 5, 10, 30 mg/kg) twice daily, starting before or during the cigarette smoke exposure period. The vehicle is administered to the control group.
-
-
Bronchoalveolar Lavage (BAL):
-
At the end of the study, euthanize the mice and perform a BAL by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.
-
-
BAL Fluid (BALF) Analysis:
-
Determine the total cell count in the BALF using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of macrophages, neutrophils, and lymphocytes.
-
Measure the levels of cytokines and chemokines (e.g., KC, TNF-α, IL-6) in the BALF supernatant using ELISA or a multiplex assay.
-
-
Lung Histology:
-
Perfuse and fix the lungs for histological examination to assess the degree of inflammation and structural changes.
-
Conclusion
GSK2256294 is a potent and selective inhibitor of soluble epoxide hydrolase. Its mechanism of action, centered on the stabilization of beneficial EETs, has been well-characterized through in vitro, preclinical, and clinical studies. By inhibiting sEH, GSK2256294 effectively reduces inflammation, in part through the modulation of the NF-κB signaling pathway, and promotes vasodilation. These properties make it a compelling therapeutic candidate for a range of diseases characterized by inflammation and endothelial dysfunction. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of GSK2256294 and other sEH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spannetwork.org [spannetwork.org]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
